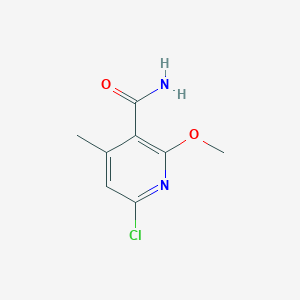

2-(1H-benzimidazol-2-ylthio)-6-nitro-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures similar to 2-(1H-benzimidazol-2-ylthio)-6-nitro-1,3-benzothiazole, often involves cyclization reactions and the incorporation of nitro groups. A notable method involves the use of sodium hydrosulfite in a 'one-pot' nitro reductive cyclization reaction, allowing for the efficient synthesis of benzimidazole derivatives with various substituents, showcasing the versatility and adaptability of synthesis routes for such compounds (Özil, Baltaş, & Parlak, 2018).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those similar to the compound of interest, can be characterized using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. These analyses provide insights into the compound's geometric configuration, electronic structure, and intramolecular interactions. For instance, detailed structural studies have been performed on benzothiazole derivatives, elucidating their crystal structure and molecular geometry through experimental and theoretical approaches (Inkaya, 2018).

Chemical Reactions and Properties

Benzimidazole and benzothiazole derivatives participate in a variety of chemical reactions, owing to their reactive sites, such as nitro groups and heterocyclic nitrogen atoms. These reactions include nucleophilic substitutions, cyclizations, and interactions with various reagents, leading to a diverse range of products with potential biological and pharmaceutical applications. The reactivity is often influenced by the presence of substituents, which can alter the electronic and steric properties of the molecule (Song, Zhang, Lebrilla, & Lam, 2004).

Applications De Recherche Scientifique

Antioxidant and Glucosidase Inhibitory Potential

Benzimidazole derivatives containing morpholine or piperazine skeletons have been synthesized and evaluated for their in vitro antioxidant activities and glucosidase inhibitory effects. These compounds demonstrated significant antioxidant activity, assessed using various assays, and showed promising α-glucosidase inhibitory potential, suggesting their potential for therapeutic applications in oxidative stress-related diseases and diabetes management (Özil, Parlak, & Baltaş, 2018).

Antiprotozoal and Antibacterial Properties

Nitroheterocyclic drugs, including benzimidazole derivatives, have been reported for their broad-spectrum activity against protozoan and bacterial infections. These compounds are valuable in treating diseases such as giardiasis, trichomoniasis, and amebiasis, showcasing their importance in developing new therapeutic agents for infectious diseases (Raether & Hänel, 2003).

Vasorelaxant Leads for Hypertensive Diseases

Certain 2-(substituted phenyl)-1H-benzimidazoles have been synthesized and studied for their relaxant activity on isolated rat aortic rings. These compounds, especially those with nitro and other substituents, exhibited potent vasorelaxant effects, indicating their potential as leads for developing new treatments for hypertensive diseases (Estrada-Soto et al., 2006).

Anticancer Agents

Synthesis and evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have identified compounds with significant anticancer activities. These compounds were tested against various human neoplastic cell lines, with some showing potent inhibitory effects, suggesting their utility as potential anticancer agents (Romero-Castro et al., 2011).

Antimicrobial and Antifungal Activities

Benzimidazolo benzothiophenes have been synthesized and tested for antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal activity against species like Candida albicans. These compounds have shown significant activities, indicating their potential as antimicrobial and antifungal agents (Kini, Kumar, & Ghate, 2009).

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-6-nitro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O2S2/c19-18(20)8-5-6-11-12(7-8)21-14(17-11)22-13-15-9-3-1-2-4-10(9)16-13/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLXNNQUGMOOCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-ylsulfanyl)-6-nitro-1,3-benzothiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)

![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)

![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)

![8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5548612.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548622.png)

![N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5548637.png)

![N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5548648.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)